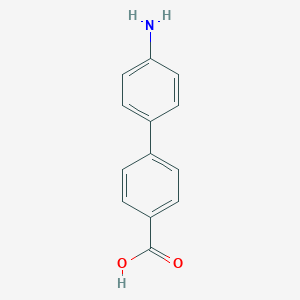

4-(4-Aminophenyl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFKODANZQVHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308990 | |

| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5730-78-9 | |

| Record name | 5730-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-aminophenyl)benzoic acid and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-(4-aminophenyl)benzoic acid, a versatile bifunctional molecule with applications in pharmaceuticals and materials science. This document details the prevalent Suzuki-Miyaura coupling approach, including the synthesis of key precursors, and provides detailed experimental protocols.

Introduction

This compound, also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a valuable building block in organic synthesis. Its structure, featuring a biphenyl core with amino and carboxylic acid functionalities at opposite ends, makes it an important intermediate for the synthesis of various organic materials, including polymers, dyes, and pharmacologically active compounds. This guide focuses on a robust and widely utilized synthetic strategy: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overview of the Main Synthetic Pathway

The most common and efficient pathway for the synthesis of this compound involves a two-step process starting from commercially available precursors. The core of this strategy is the formation of the biphenyl C-C bond via a Suzuki-Miyaura coupling, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

The overall transformation is depicted below:

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability of high-quality precursors. This section details the preparation of the key intermediates: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (the boronic ester) and 4-bromobenzoic acid (as its methyl ester).

Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

This boronic ester is a crucial component for the Suzuki coupling. It can be synthesized from 4-bromoaniline via a Miyaura borylation reaction.

-

Materials:

-

4-bromoaniline

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Water

-

-

Procedure:

-

To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in anhydrous 1,4-dioxane (15.0 mL) in a round-bottom flask, add potassium acetate (1.71 g, 17.4 mmol).

-

Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.

-

Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the mixture.

-

Heat the reaction mixture at 100 °C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the dioxane under reduced pressure.

-

Quench the residue with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate in hexane eluent to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as a light yellow solid.

-

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) | Purity |

| 4-Bromoaniline | 172.02 | 1.0 g | 5.8 | - | - |

| Bis(pinacolato)diboron | 253.94 | 1.78 g | 7.0 | - | - |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 219.12 | 0.65 g | 2.97 | 50.78 | >98% |

Synthesis of Methyl 4-bromobenzoate

Methyl 4-bromobenzoate is the coupling partner for the Suzuki reaction. It can be prepared from 4-bromobenzoic acid via Fischer esterification.

Spectroscopic data (NMR, IR, Mass Spec) for 4-(4-aminophenyl)benzoic acid characterization.

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of 4-(4-aminophenyl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Protons ortho to -COOH |

| ~7.60 | Doublet | 2H | Protons ortho to the phenyl linkage (on the benzoic acid ring) |

| ~7.45 | Doublet | 2H | Protons ortho to the phenyl linkage (on the aniline ring) |

| ~6.70 | Doublet | 2H | Protons ortho to -NH₂ |

| ~12.5 (broad) | Singlet | 1H | -COOH |

| ~5.5 (broad) | Singlet | 2H | -NH₂ |

Note: The predicted values are based on the analysis of similar structures, such as 4-aminobenzoic acid and biphenyl derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) (ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~150 | C-NH₂ |

| ~145 | Quaternary C (ipso- to phenyl group on benzoic acid ring) |

| ~131 | CH (ortho to -COOH) |

| ~130 | Quaternary C (ipso- to benzoic acid group on aniline ring) |

| ~128 | CH (ortho to phenyl linkage on benzoic acid ring) |

| ~127 | CH (ortho to phenyl linkage on aniline ring) |

| ~118 | Quaternary C (ipso- to -COOH) |

| ~114 | CH (ortho to -NH₂) |

Note: These are estimated chemical shifts based on known values for substituted benzene rings.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine), O-H stretching (carboxylic acid) |

| 3200-2500 | Strong, Very Broad | O-H stretching (hydrogen-bonded carboxylic acid) |

| ~1680 | Strong | C=O stretching (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1300 | Medium | C-N stretching (aromatic amine) |

| ~1250 | Medium | C-O stretching (carboxylic acid) |

| ~920 | Medium, Broad | O-H bend (out-of-plane, dimer) |

| ~830 | Strong | C-H bend (para-disubstituted rings) |

Table 4: Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 214.08626 |

| [M+Na]⁺ | 236.06820 |

| [M-H]⁻ | 212.07170 |

| [M]⁺ | 213.07843 |

Data sourced from PubChem (CID 308678).[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆, in a clean, dry vial.

-

To ensure a homogeneous solution, the mixture can be gently vortexed or sonicated.

-

The solution is filtered through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

The filtered solution is transferred into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts.

-

The NMR tube is capped and carefully wiped clean before being placed into the spinner turbine.

-

Data Acquisition: The sample is inserted into the NMR spectrometer.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to achieve sharp peaks.

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The desired NMR experiment (e.g., standard 1D proton, 1D carbon) is initiated, and the data is acquired. The number of scans is adjusted to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation (Solid): A small amount of the solid this compound is placed on a clean, dry agate mortar.

-

A few drops of a mulling agent (e.g., Nujol) are added, and the mixture is ground to a fine, uniform paste.

-

Alternatively, the solid can be mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press.

-

For the thin solid film method, dissolve about 50 mg of the solid in a few drops of a volatile solvent like methylene chloride.[2]

-

Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

Data Acquisition: The prepared sample (mull, pellet, or film on a salt plate) is placed in the sample holder of the FT-IR spectrometer.[2]

-

A background spectrum of the empty spectrometer (or the pure salt plate/mulling agent) is recorded.

-

The sample spectrum is then recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

-

Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to create a dilute solution.

-

Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI). In ESI, a high voltage is applied to the liquid to create an aerosol, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The generated ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or other detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the relationship between the molecular structure and its expected spectroscopic signals.

References

Solubility profile of 4-(4-aminophenyl)benzoic acid in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-aminophenyl)benzoic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document synthesizes information on its predicted solubility based on structurally related compounds and outlines detailed experimental protocols for its determination.

Predicted Solubility Profile

Based on the chemical structure of this compound, which contains both a polar carboxylic acid group and an amino group, as well as a larger, more rigid biphenyl core, its solubility is expected to be highest in polar aprotic solvents. These solvents can effectively solvate both the acidic and basic functionalities of the molecule. A summary of the predicted solubility is presented in Table 1. This information is extrapolated from the known solubility of structurally similar compounds.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for a wide range of organic compounds, including those with multiple functional groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates polar functional groups. | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding, but the large non-polar biphenyl structure may limit high solubility. |

| Ethanol | Moderate | Similar to methanol, with slightly lower polarity. | |

| Water | Low | The presence of the large, hydrophobic biphenyl backbone is expected to significantly decrease aqueous solubility, despite the presence of polar functional groups. | |

| Non-Polar | Toluene | Very Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

| Hexane | Very Low | As a non-polar aliphatic solvent, it is a poor solvent for this compound. | |

| Aqueous (pH dependent) | Acidic (e.g., pH 2) | Potentially Higher than in Neutral Water | The amino group would be protonated (forming -NH3+), increasing polarity and potentially aqueous solubility. |

| Basic (e.g., pH 10) | Potentially Higher than in Neutral Water | The carboxylic acid group would be deprotonated (forming -COO-), increasing polarity and potentially aqueous solubility. |

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental approach is crucial for obtaining accurate and reproducible solubility data. The following protocols are based on established methods for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Calibrated pH meter

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

For aqueous solubility at different pH values, use appropriate buffer solutions (e.g., phosphate or citrate buffers).

-

-

Equilibration:

-

Place the sealed containers in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

The solubility is then calculated from the measured concentration and the dilution factor.

-

Analytical Method Validation

A validated analytical method is essential for accurate solubility determination. The HPLC method should be validated for:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility.

Conclusion

Unlocking the Therapeutic Potential of 4-(4-Aminophenyl)benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenyl)benzoic acid, also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a versatile scaffold in medicinal chemistry. Its unique structure, featuring a biphenyl core with reactive amino and carboxylic acid functional groups, makes it a valuable building block for the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the potential biological activities and cytotoxicity of its derivatives, drawing from current research on the parent compound and structurally related molecules. Emerging studies suggest that derivatives of this scaffold possess promising antimicrobial, antitumor, and antiviral properties, highlighting its significance in drug discovery.[2]

Synthesis of the Core Scaffold

The synthesis of the parent compound, 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, can be efficiently achieved through a Suzuki coupling reaction. This common cross-coupling method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. A typical synthetic route involves the coupling of 4-bromobenzoic acid with 4-aminophenylboronic acid.[2]

Potential Biological Activities and Cytotoxicity

While comprehensive studies on a wide array of this compound derivatives are emerging, research on structurally related compounds provides significant insights into their potential therapeutic applications.

Antimicrobial and Antifungal Activity

Derivatives of the constituent moieties of this compound, namely 4-aminobenzoic acid (PABA) and biphenyl-4-carboxylic acid, have demonstrated notable antimicrobial and antifungal properties.

Schiff bases derived from PABA exhibit broad-spectrum antimicrobial activity.[3] Similarly, ester derivatives of biphenyl-4-carboxylic acid have shown activity against pathogenic Candida species.[4] These findings suggest that derivatives of this compound are promising candidates for the development of new antimicrobial and antifungal agents.

Table 1: Antimicrobial and Antifungal Activity of Structurally Related Compounds

| Compound Class | Derivative Example | Target Organism | Activity Metric | Value (µM) | Reference |

| PABA Schiff Bases | 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | MIC | 15.62 | [3] |

| PABA Schiff Bases | 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acid | Candida albicans | MIC | 7.81 | [3] |

| Biphenyl-4-carboxylic acid esters | Ethyl 4-biphenyl carboxylate | Candida albicans | MIC | >2263 (512 µg/mL) | [4] |

| Biphenyl-4-carboxylic acid esters | Decanoyl 4-biphenyl carboxylate | Candida tropicalis | MIC | >1342 (512 µg/mL) | [4] |

Antitumor and Cytotoxic Activity

The parent compound, 4'-amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride, has been noted for its potential antitumor activity.[2] Studies on structurally related compounds, such as diamantane derivatives bearing a bis(4-(4-aminophenoxy)phenyl) moiety, have shown significant growth inhibition against a panel of human cancer cell lines. Furthermore, Schiff base derivatives of PABA have exhibited cytotoxicity against the human liver cancer cell line HepG2.[3]

Table 2: Cytotoxicity of Structurally Related Compounds against Human Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Diamantane Derivatives | 1,6-bis(4-(4-aminophenoxy)phenyl)diamantane | Colon (Colo 205) | GI50 | < 0.01 | |

| Melanoma (MALME-3M) | GI50 | 0.23 | |||

| Melanoma (M14) | GI50 | 0.48 | |||

| Breast (MDA-MB-435) | GI50 | 0.26 | |||

| PABA Schiff Bases | 4-[(5-Iodo-2-hydroxybenzylidene)amino]benzoic acid | Liver (HepG2) | IC50 | 15.0 | [3] |

| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Liver (HepG2) | IC50 | 20.1 | [3] |

Antiviral Activity

An intriguing potential application of this compound derivatives is in antiviral therapy. The parent compound is a known building block for the synthesis of molecules that inhibit the DNA binding of the Human Papillomavirus (HPV) E2 protein, which is essential for viral replication.[5] This suggests a clear mechanism of action for antiviral intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

Potential Signaling Pathways

While the precise signaling pathways affected by derivatives of this compound are still under investigation, their structural similarity to known inhibitors of key cellular processes provides a basis for hypothesized mechanisms of action. For instance, many biphenyl derivatives and aminobenzoic acid analogs are known to target receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with the potential for development into novel therapeutic agents. The available data, primarily from structurally related molecules, strongly suggest that this scaffold is a viable starting point for the discovery of new antimicrobial, antifungal, antitumor, and antiviral drugs. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds through the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid hydrochloride | 41567-82-2 | Benchchem [benchchem.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 [chemicalbook.com]

A Technical Guide to 4-Aminobenzoic Acid and 4-(4-Aminophenyl)benzoic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the key differences between 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA) and 4-(4-aminophenyl)benzoic acid. This document delves into their chemical structures, physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Structural and Physicochemical Differences

4-Aminobenzoic acid is a simple monosubstituted benzene derivative, whereas this compound is a biphenyl derivative, which introduces significant changes to its molecular size, rigidity, and overall physicochemical properties.

Figure 1: Chemical Structures.

The additional phenyl ring in this compound leads to a significant increase in molecular weight and a more complex three-dimensional structure. This has a direct impact on its physical properties, as summarized in the table below.

Table 1: Comparison of Physicochemical Properties

| Property | 4-Aminobenzoic Acid | This compound |

| CAS Number | 150-13-0 | 5730-78-9 |

| Molecular Formula | C₇H₇NO₂ | C₁₃H₁₁NO₂ |

| Molecular Weight | 137.14 g/mol | 213.23 g/mol [1] |

| Appearance | White to off-white crystalline powder | White crystalline solid[1] |

| Melting Point | 187-189 °C | 227-236 °C[1] |

| Boiling Point | 340 °C (decomposes) | 421.1 ± 28.0 °C (Predicted)[1] |

| Density | 1.374 g/cm³ | 1.257 g/cm³[1] |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, ether.[2] | Insoluble in water; soluble in most organic solvents.[1] |

| pKa | 2.42 (amino), 4.88 (carboxyl) | 4.42 ± 0.10 (Predicted)[1] |

Spectroscopic Characterization

The structural differences between the two molecules are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-Aminobenzoic Acid (¹H NMR, DMSO-d₆):

-

~7.65 ppm (d, 2H): Protons on the aromatic ring ortho to the carboxylic acid group.

-

~6.57 ppm (d, 2H): Protons on the aromatic ring ortho to the amino group.

-

~5.9 ppm (s, 2H): Protons of the amino group.

-

~12.0 ppm (s, 1H): Proton of the carboxylic acid group.

This compound (¹H NMR, DMSO-d₆): While a detailed spectrum with peak assignments is not readily available in the literature, the expected spectrum would be more complex due to the presence of two distinct aromatic rings. Protons on the phenyl ring bearing the carboxylic acid would likely appear at a lower field (higher ppm) compared to the protons on the phenyl ring with the amino group. The coupling patterns would also be more intricate due to the interactions between the protons on both rings.

Infrared (IR) Spectroscopy

4-Aminobenzoic Acid:

-

3500-3300 cm⁻¹: N-H stretching of the primary amine.

-

3300-2500 cm⁻¹: O-H stretching of the carboxylic acid (broad).[3]

-

1690-1760 cm⁻¹: C=O stretching of the carboxylic acid.[3]

-

1600 & 1500 cm⁻¹: C=C stretching of the aromatic ring.[4]

This compound:

-

~3400-3200 cm⁻¹: N-H stretching of the primary amine.

-

~3300-2500 cm⁻¹: O-H stretching of the carboxylic acid (broad).

-

~1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600 & 1500 cm⁻¹: C=C stretching of the aromatic rings. The IR spectrum would show characteristic peaks for both the amino and carboxylic acid functional groups, similar to 4-aminobenzoic acid. The biphenyl system may introduce additional complexity in the fingerprint region.

Synthesis Methodologies

The synthesis of these two compounds involves distinct chemical strategies, reflecting their structural differences.

Synthesis of 4-Aminobenzoic Acid

A common laboratory and industrial synthesis of 4-aminobenzoic acid involves the reduction of 4-nitrobenzoic acid.

Figure 2: Synthesis of 4-Aminobenzoic Acid.

Experimental Protocol: Reduction of 4-Nitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).

-

Addition of Reducing Agent: Add a reducing agent such as tin (Sn) metal followed by the slow addition of concentrated hydrochloric acid (HCl), or use a catalytic amount of palladium on carbon (Pd/C) and introduce hydrogen gas (H₂).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and filter to remove any solid residues. If using Sn/HCl, neutralize the acidic solution with a base (e.g., NaOH) to precipitate the product. If using catalytic hydrogenation, the catalyst is filtered off.

-

Purification: The crude 4-aminobenzoic acid can be purified by recrystallization from hot water or an appropriate organic solvent.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[5] This method allows for the formation of the C-C bond between the two phenyl rings.

Figure 3: Suzuki-Miyaura Coupling for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobenzoic acid, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Na₂CO₃).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture and add water. Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent mixture (e.g., ethanol/water or DMF/water).

Biological Activity and Applications

The distinct structures of these two molecules lead to different biological activities and applications.

4-Aminobenzoic Acid:

-

Folate Synthesis: PABA is an essential intermediate in the biosynthesis of folic acid (vitamin B9) in bacteria. This pathway is a key target for sulfonamide antibiotics, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.

-

UV Protection: PABA and its derivatives were historically used in sunscreens due to their ability to absorb UVB radiation.

-

Therapeutic Uses: Derivatives of PABA have been explored for various therapeutic applications, including antimicrobial and anti-inflammatory agents.

This compound:

-

Antiviral Activity: This compound has been identified as a building block for the synthesis of compounds that can block the DNA binding of the Human Papillomavirus (HPV) E2 protein, suggesting potential as an antiviral agent.[6]

-

Anticancer and Antifungal Potential: Derivatives of biphenyl carboxylic acids have shown promising results as anticancer and antifungal agents.[2][7] The rigid biphenyl scaffold is a common feature in many biologically active molecules.

-

Material Science: Due to its rigid, rod-like structure, it can be used as a monomer for the synthesis of high-performance polymers and as a component in the development of dyes.[1]

There are no well-established signaling pathways directly involving this compound in the public domain. Its biological effects are likely mediated through the specific interactions of its derivatives with their respective biological targets.

Conclusion

4-Aminobenzoic acid and this compound, while both containing aminobenzoic acid moieties, are fundamentally different molecules with distinct chemical, physical, and biological properties. The presence of the biphenyl system in this compound results in a larger, more rigid structure with a higher melting point and different solubility characteristics compared to the simpler 4-aminobenzoic acid. These structural differences necessitate distinct synthetic approaches and lead to a diverse range of biological activities and applications. A thorough understanding of these key differences is crucial for researchers and drug development professionals in designing and synthesizing novel compounds with desired therapeutic or material properties.

References

An In-depth Technical Guide on the Initial Investigations into the Reactivity of the Amino and Carboxylic Acid Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental reactivity of amino and carboxylic acid groups, the core components of amino acids. Understanding these reactions is critical for researchers and professionals involved in peptide synthesis, drug design, and the development of biopharmaceuticals. This document details common reactions, presents quantitative data for comparison, outlines detailed experimental protocols, and provides visual diagrams of key mechanisms and workflows.

Fundamental Reactivity of Amino and Carboxylic Acid Groups

Amino acids are amphoteric molecules, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Their reactivity is predominantly governed by the nucleophilic nature of the amino group and the electrophilic character of the carbonyl carbon in the carboxylic acid group. The pH of the reaction medium plays a crucial role in modulating this reactivity by altering the protonation state of these functional groups.[1]

-

The Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily participating in reactions with electrophiles. Its nucleophilicity is highest when it is in its unprotonated form (-NH₂).

-

The Carboxylic Acid Group: The carboxylic acid group can act as an electrophile at the carbonyl carbon. However, it is a relatively weak electrophile and often requires activation to enhance its reactivity towards nucleophiles.[2] At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion (-COO⁻), which is a poor electrophile.[3]

Key Reactions and Quantitative Data

The dual functionality of amino acids allows them to undergo a variety of reactions. The most significant of these are crucial for the synthesis of peptides and other bioactive molecules.

Amide Bond Formation (Peptide Synthesis)

The formation of an amide bond between the carboxylic acid group of one amino acid and the amino group of another is the fundamental reaction in peptide synthesis. Due to the low electrophilicity of the carboxylic acid and the potential for acid-base neutralization, direct condensation is inefficient and requires activation of the carboxyl group.[4] This is typically achieved using coupling reagents.

Data Presentation: Comparison of Common Peptide Coupling Reagents

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions, most notably racemization (the loss of stereochemical integrity at the alpha-carbon).[5] The following tables provide a comparative overview of commonly used coupling reagents.

Table 1: Quantitative Performance of Coupling Reagents in a Model Peptide Synthesis

| Coupling Reagent/System | Class | Typical Reaction Time | Typical Yield Range (%) | Key Observations |

| EDC/HOBt | Carbodiimide | 1 - 12 hours | 70 - 95% | The addition of HOBt suppresses racemization and improves yield.[6] |

| DCC/HOBt | Carbodiimide | 1 - 12 hours | 75 - 98% | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble, complicating purification.[6] |

| HATU/Base | Uronium Salt | 15 - 60 minutes | 85 - 99% | Generally considered one of the most efficient and fastest reagents.[6] |

| HBTU/Base | Uronium Salt | 30 - 120 minutes | 80 - 98% | Very effective, with slightly longer reaction times than HATU.[6] |

Table 2: Racemization Levels with Different Coupling Reagents for a Model Dipeptide

| Coupling Reagent | Base | % D-Isomer (Racemization) |

| HATU | DIPEA | 1.5% |

| HCTU | DIPEA | 1.2% |

| HBTU | DIPEA | 2.5% |

| PyBOP | DIPEA | 2.1% |

| DCC/HOBt | N/A | 3.0% |

Data is illustrative and can vary based on the specific amino acids and reaction conditions.

Esterification

Esterification of the carboxylic acid group is another important reaction, often used for protecting the C-terminus during peptide synthesis or for creating amino acid ester prodrugs. The most common method is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst.[7]

Data Presentation: Yields of Fischer Esterification for Various Amino Acids

The yield of Fischer esterification can be influenced by the steric hindrance of the amino acid side chain and the alcohol used. Driving the equilibrium towards the product is typically achieved by using a large excess of the alcohol or by removing water as it is formed.[8]

Table 3: Illustrative Yields for the Fischer Esterification of Amino Acids with Methanol

| Amino Acid | Reported Yield (%) |

| L-Alanine | Moderate |

| L-Phenylalanine | Moderate |

| L-Tyrosine | Moderate |

| L-Lysine | Moderate |

| L-Glutamic Acid | Moderate |

Note: Specific yields are highly dependent on reaction conditions. The term "moderate" is used as reported in a study noting that low yields are often obtained due to side reactions involving the amino group without providing specific percentages.[9] A study on the esterification of acetic acid with ethanol reported a 65% yield with equimolar reactants, which increased to 97% with a 10-fold excess of ethanol.[8]

N-Acylation

N-acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl amino acid.[10] This reaction is fundamental for introducing various functionalities to amino acids and is also a key post-translational modification of proteins.[11]

Data Presentation: Relative Reactivity of Amino Acids in N-Acylation

The reactivity of the amino group in N-acylation can be influenced by the steric and electronic properties of the amino acid side chain.

Table 4: Order of Reactivity of α-Amino Acids in Acylation with p-Nitrophenyl p-Nitrobenzoate

| Amino Acid | Relative Reactivity |

| L-Proline | Highest |

| Glycine | High |

| L-α-Alanine | Moderate |

| L-Valine | Moderate |

| L-Serine | Low |

| DL-Threonine | Lowest |

Source: Adapted from a kinetic study on α-amino acid acylation.[12]

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed above.

Protocol for Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the solution-phase coupling of a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[13]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

Procedure:

-

To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

-

Dissolve the mixture in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol for Fischer Esterification of an Amino Acid

This protocol outlines the esterification of an amino acid with an alcohol using an acid catalyst.[14]

Materials:

-

Amino acid

-

Alcohol (e.g., methanol, ethanol) in large excess (can be used as the solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

-

Suspend the amino acid (1.0 equiv) in the desired alcohol (e.g., 10-20 equiv or as solvent).

-

Cool the mixture in an ice bath.

-

Slowly and cautiously add the acid catalyst (e.g., 0.1-0.2 equiv of H₂SO₄).

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

-

After completion, cool the mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and water.

-

Carefully neutralize the aqueous layer with a saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent to obtain the crude amino acid ester.

-

Purify by distillation or chromatography if necessary.

Protocol for N-Acylation of an Amino Acid

This protocol describes the acylation of an amino acid using an acyl chloride under Schotten-Baumann conditions.[15]

Materials:

-

Amino acid (e.g., Glycine)

-

Acyl chloride (e.g., Palmitoleoyl chloride)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

Procedure:

-

Dissolve the amino acid (1.0 equiv) in an aqueous solution of NaOH (2.0 equiv). Cool the solution to 0 °C.

-

In a separate flask, dissolve the acyl chloride (1.1 equiv) in an organic solvent like DCM or THF.

-

Add the acyl chloride solution dropwise to the vigorously stirred amino acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, acidify the reaction mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the product by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Signaling Pathways (Reaction Mechanisms)

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 12. asianpubs.org [asianpubs.org]

- 13. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

Commercial suppliers and purity grades of 4-(4-aminophenyl)benzoic acid for research.

An In-depth Technical Guide to 4-(4-aminophenyl)benzoic acid for Research Applications

Introduction

This compound (CAS No. 5730-78-9), also known as 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, is a bifunctional organic compound featuring both an amino and a carboxylic acid group attached to a biphenyl scaffold. This structure makes it a valuable building block in organic synthesis, particularly in the development of polymers, dyes, and specialized materials. For researchers, scientists, and professionals in drug development, the purity and reliable sourcing of this chemical are paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of commercial suppliers, available purity grades, and detailed analytical methodologies for quality control.

Commercial Suppliers and Purity Grades

The procurement of high-purity reagents is a critical first step in any research endeavor. This compound is available from several commercial suppliers in various purity grades suitable for research and development. The following table summarizes the offerings from key suppliers.

| Supplier | CAS Number | Product Number | Purity Grade | Notes |

| ChemScene | 5730-78-9 | CS-0132134 | ≥98% | Storage at 4°C, protected from light is recommended.[1] |

| SynQuest Labs | 5730-78-9 | 4657-1-01 | Not specified | Pricing and availability provided upon request (POA).[2] |

| TCI America | 20610-77-9 | A2766 | >97.0% (GC) | This is for an isomer/related compound, 4-Aminophenyl 4-Aminobenzoate.[3][4] |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and information on the analytical methods used for verification.

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is crucial for its application in sensitive research areas. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for determining the purity of aminobenzoic acid isomers and related compounds due to its high resolution and versatility.[5]

Experimental Protocol: Purity Determination by HPLC

This protocol outlines a general procedure for assessing the purity of this compound using reverse-phase HPLC.

1. Objective: To determine the purity of a this compound sample by separating the main component from potential impurities.

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Formic Acid or Phosphoric Acid (for mobile phase modification)

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Degasser

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical Balance

-

pH Meter

4. Chromatographic Conditions:

-

Column: A mixed-mode or reverse-phase column, such as a Coresep 100 or a C18 column, is often effective for separating isomers of aminobenzoic acid.[6]

-

Mobile Phase: A gradient of Acetonitrile and water. To improve peak shape and resolution, the aqueous phase is typically acidified with 0.1% formic acid (for MS compatibility) or phosphoric acid.[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at 254 nm or a wavelength of maximum absorbance for the compound.

-

Injection Volume: 5-10 µL

5. Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in a suitable solvent (e.g., a small amount of acetonitrile followed by dilution with the mobile phase) in a 100 mL volumetric flask. Dilute to volume to achieve a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample solution using the same procedure as the standard preparation.

-

System Equilibration: Flush the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the standard solution to determine the retention time of the main peak. Following this, inject the sample solution.

-

Data Analysis: Identify the main peak in the sample chromatogram by comparing its retention time to that of the standard. Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC-based purity analysis of this compound.

Caption: Workflow for the purity determination of this compound via HPLC.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 5730-78-9 | 4657-1-01 | MDL MFCD01138446 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 4-Aminophenyl 4-Aminobenzoate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 4-Aminophenyl 4-Aminobenzoate | 20610-77-9 | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. helixchrom.com [helixchrom.com]

- 7. Benzoic acid, 4-[(4-aminophenyl)azo]- | SIELC Technologies [sielc.com]

A Deep Dive into the Reaction Mechanisms of 4-(4-aminophenyl)benzoic acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and polymerization of 4-(4-aminophenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. This guide provides detailed experimental protocols, quantitative data, and visual diagrams of core reaction mechanisms to support researchers and drug development professionals.

This compound, a bifunctional aromatic compound, serves as a crucial scaffold in the development of a wide array of functional molecules. Its unique structure, featuring a reactive carboxylic acid and an amino group on separate phenyl rings, allows for a diverse range of chemical modifications. This technical guide elucidates the fundamental reaction mechanisms involving this compound, providing a comprehensive resource for scientists engaged in synthetic chemistry, drug discovery, and polymer science.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Suzuki-Miyaura Cross-Coupling Reaction

A common synthetic route involves the coupling of a 4-halobenzoic acid derivative with a 4-aminophenylboronic acid derivative. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the synthesis of a 4-amino-3-arylbenzoic acid scaffold, which is structurally similar to this compound, is as follows[1]:

-

Reaction Setup: In a dry round-bottom flask, combine 4-amino-3-bromobenzoic acid (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water.

-

Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 85-100 °C) under an inert atmosphere (e.g., nitrogen or argon) overnight.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by techniques such as column chromatography or recrystallization.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. The table below summarizes various conditions reported for the coupling of aryl bromides with arylboronic acids.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | Generic conditions |

| 2 | Methyl 4-bromobenzoate | 4-Aminophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88 | Generic conditions |

| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | MW (variable) | 41-92 | [1] |

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Fundamental Reaction Mechanisms

The dual functionality of this compound allows for a variety of chemical transformations at both the carboxylic acid and the amino group.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.[2] This reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction.[3]

Experimental Protocol: Fischer Esterification

A general procedure for the esterification of a para-aminobenzoic acid derivative is as follows[2]:

-

Mixing Reactants: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., absolute ethanol).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Neutralization and Isolation: After cooling, the mixture is neutralized with a weak base (e.g., sodium carbonate solution) to precipitate the ester. The product is then collected by filtration, washed with water, and dried.

Quantitative Data: Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| p-Aminobenzoic acid | Ethanol | H₂SO₄ | 1-2 | Reflux | ~85 | [2] |

| Benzoic acid | Phenol | P₂O₅ | - | 80-120 | 67-74 | Generic protocol |

Diagram: Fischer Esterification Mechanism

Caption: Mechanism of Fischer esterification.

The carboxylic acid group can be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

Experimental Protocol: Amidation using EDC

-

Activation: Dissolve this compound in a suitable solvent (e.g., DMF or DCM). Add EDC and, optionally, a catalyst such as N-hydroxysuccinimide (NHS).

-

Amine Addition: Add the desired amine to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours to overnight.

-

Work-up: The reaction is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and byproducts. The product is then isolated by extraction and purified by chromatography or recrystallization.

Quantitative Data: Amidation Reactions

| Carboxylic Acid | Amine | Coupling Agent | Solvent | Temperature | Yield (%) | Reference |

| Benzoic Acid | Aniline | TiCl₄ | Pyridine | 85 °C | 98 | [6] |

| Various Aromatic Acids | Benzylamine | TiF₄ | Toluene | Reflux | 60-99 | [5] |

| 4-Aminobenzoic Acid | 4-Nitroaniline | - | THF | RT | - | [7] |

Diagram: Amidation Mechanism with Carbodiimide (EDC)

Caption: Mechanism of amidation using a carbodiimide coupling agent.

Reactions at the Amino Group

The primary aromatic amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[3] The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, to introduce a range of functional groups.[8][9]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Cyanation)

A protocol for the cyanation of p-aminobenzoic acid, a related compound, is as follows[10]:

-

Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCN) and the corresponding nucleophile (e.g., KCN). Slowly add the cold diazonium salt solution to this mixture.

-

Reaction and Isolation: Allow the reaction to warm to room temperature and stir for several hours. The product is then isolated by filtration or extraction and purified.

Quantitative Data: Sandmeyer Reactions of p-Aminobenzoic Acid (pABA)

| Starting Material | Reagents | Product | Yield (%) | Reference |

| pABA | 1. NaNO₂, H₂SO₄; 2. CuCN, KCN; 3. H₂O₂ | Terephthalic acid | 82 | [10] |

| pABA | 1. NaNO₂, H₂SO₄; 2. H₂O, heat | 4-Hydroxybenzoic acid | 61 | [10] |

Diagram: Sandmeyer Reaction Mechanism

Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Polymerization Reactions

The bifunctional nature of this compound and its derivatives makes them excellent monomers for the synthesis of aromatic polyamides (aramids). These polymers are known for their high thermal stability and mechanical strength.

Polyamide Synthesis

Aromatic polyamides can be synthesized via the polycondensation of a diamine with a diacid chloride. While this compound itself is an amino acid, it can be derivatized to form suitable monomers. For instance, it can be converted to a diamine or a diacid derivative for polymerization. A more direct approach involves the self-polycondensation of the amino acid, though this often requires high temperatures and catalysts. A common laboratory-scale synthesis involves reacting a diamine with a diacid chloride in a polar aprotic solvent.

Experimental Protocol: Polyamide Synthesis

A general procedure for the synthesis of aromatic polyamides is as follows[11]:

-

Monomer Solution: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the diamine monomer in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride to enhance solubility.

-

Diacid Chloride Addition: Cool the solution and slowly add the diacid chloride monomer, either as a solid or dissolved in a small amount of solvent.

-

Polycondensation: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

-

Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like ethanol or water.

-

Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and ethanol, and dry it under vacuum.

Quantitative Data: Aromatic Polyamide Synthesis

| Diamine | Diacid Chloride | Inherent Viscosity (dL/g) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) | Reference |

| 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene | Terephthaloyl chloride | 0.85 | 285 | >450 | [11] |

| 1,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexane | Isophthaloyl chloride | 1.23 | 210 | 485 | [12] |

| N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | Biphenyl-4,4′-dicarbonyl dichloride | 0.48 | 251 | >555 | [13] |

Diagram: Experimental Workflow for Polyamide Synthesis and Characterization

Caption: Standard experimental workflow for polyamide synthesis and characterization.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of reactions at both the carboxylic acid and amino functionalities makes it a key component in the design and synthesis of novel pharmaceuticals and high-performance polymers. A thorough understanding of its fundamental reaction mechanisms, as detailed in this guide, is essential for researchers and scientists aiming to leverage its full potential in their respective fields. The provided protocols, quantitative data, and mechanistic diagrams serve as a foundational resource to facilitate further innovation and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]

- 3. athabascau.ca [athabascau.ca]

- 4. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 11. www2.ictp.csic.es [www2.ictp.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(4-aminophenyl)benzoic Acid as a Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) that incorporate 4-(4-aminophenyl)benzoic acid and its structural analogs as organic linkers. The unique combination of a rigid biphenyl backbone with a terminal amino group and a carboxylate moiety makes this linker a versatile building block for creating robust and functional MOFs.

Introduction to this compound in MOF Chemistry

The linker, this compound, offers a strategic design for constructing functional MOFs. Its linear and rigid nature, provided by the biphenyl structure, contributes to the formation of porous and crystalline frameworks. The presence of a terminal amine group introduces a site for post-synthetic modification or can directly participate in applications such as catalysis and sensing. The carboxylate group serves as the primary coordination site with metal ions or clusters, forming the nodes of the MOF structure.

MOFs constructed from this or structurally similar linkers have shown significant promise in various fields, including:

-

Drug Delivery: The porous nature and tunable properties of these MOFs allow for the encapsulation and controlled release of therapeutic agents.[1]

-

Catalysis: The functional amine groups within the framework can act as catalytic sites.

-

Sensing: The potential for host-guest interactions with specific analytes makes these MOFs candidates for chemical sensors.[2][3]

-

Gas Storage and Separation: The defined pore structures are suitable for the selective adsorption of gases.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for MOFs synthesized with this compound analogs. This data provides an expected range of properties for MOFs utilizing the target linker.

Table 1: Physicochemical Properties of Analogous MOFs

| MOF Name/Family | Metal Node | Linker(s) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Ref. |

| NUIG4-Me | Zn | 4-amino-3-methylbenzoic acid & 4-formylbenzoic acid | Not Reported | Not Reported | Not Reported | [1] |

| Zn-based MOF | Zn | 4-dimethylaminobenzoic acid | Not Reported | Not Reported | Not Reported | [6] |

| Pb-MOF | Pb | Terephthalic acid & 2-aminoterephthalic acid | Not Reported | Not Reported | Not Reported | [7] |

| Zr-MOF | Zr | Tetrakis(4-carboxyphenyl)porphyrin | 2511 | 1.21 | Not Reported | [8] |

Table 2: Drug Delivery Performance of Analogous MOFs

| MOF Name/Family | Drug | Drug Loading Capacity (mg/g or wt%) | Release Conditions | Key Findings | Ref. |

| MV-NUIG4 series | Doxorubicin | 1234–1995 mg/g | pH-controlled | High drug absorption and modulated release rates based on functional group ratios. | [1] |

| DAZ (Zn-based MOF) | Doxorubicin | 33.74% | pH-sensitive | Faster release at lower pH (3.8) compared to pH 5.8 or 7.4. | [6] |

Experimental Protocols

The following are detailed protocols for the synthesis, activation, characterization, and application of MOFs based on this compound and its analogs.

Synthesis of a Zinc-based MOF (Adapted from NUIG4 Synthesis)

This protocol describes the synthesis of a zinc-based MOF using an in situ reaction of a 4-aminobenzoic acid derivative and 4-formylbenzoic acid, which can be adapted for this compound.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

This compound (or a derivative like 4-amino-3-methylbenzoic acid)

-

4-formylbenzoic acid

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 1.5 mmol of 4-formylbenzoic acid in 5 mL of DMF in a glass scintillation vial.

-

Add 1.5 mmol of the this compound derivative to the solution.

-

Add 1.5 mmol of Zinc acetate dihydrate to the mixture.

-

Sonicate the solution for 2 minutes to ensure homogeneity.

-

Seal the vial and heat it in an oven at 80°C for 24 hours.

-

After cooling to room temperature, a crystalline powder should be formed.

-

Decant the solvent and wash the powder with fresh DMF (2 x 5 mL).

Synthesis of a Zirconium-based MOF

This protocol provides a general method for synthesizing a zirconium-based MOF, which is known for its high stability.

Materials:

-

Zirconium(IV) chloride (ZrCl₄)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Modulator (e.g., Acetic acid or Benzoic acid)

Procedure:

-

Dissolve ZrCl₄ and the this compound linker in DMF in a Teflon-lined autoclave.

-

Add a modulator (e.g., acetic acid) to control the crystal size and morphology. The amount of modulator may need to be optimized.

-

Seal the autoclave and heat it in an oven at 120-150°C for 24-72 hours.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with fresh DMF and then with a lower-boiling solvent like ethanol.

MOF Activation

Activation is a crucial step to remove solvent molecules from the pores of the MOF.

Procedure:

-

Immerse the as-synthesized MOF in a suitable solvent (e.g., DMF) and stir for 24 hours, replacing the solvent after 4 and 8 hours.[1]

-

Collect the solid by centrifugation or filtration.

-

Immerse the solid in a volatile solvent like methanol and stir for another 24 hours, again replacing the solvent after 4 and 8 hours.[1]

-

Collect the solid and dry it under vacuum at an elevated temperature (e.g., 80-150°C) overnight. The specific temperature should be below the decomposition temperature of the MOF.

Characterization Protocols

Powder X-Ray Diffraction (PXRD):

-

Grind a small amount of the activated MOF into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the PXRD pattern using a diffractometer (e.g., with Cu Kα radiation).

-

Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity and crystallinity.

Thermogravimetric Analysis (TGA):

-

Place 5-10 mg of the activated MOF in a TGA crucible.

-

Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C) to determine its thermal stability and decomposition profile.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the MOF with KBr powder and pressing it into a pellet, or use an ATR accessory.

-

Record the FTIR spectrum to identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.

Drug Loading and Release Protocol

Drug Loading:

-

Disperse a known amount of activated MOF (e.g., 10 mg) in a solution of the drug (e.g., doxorubicin, 0.04 g in 10 mL of a suitable solvent like MeOH:DMSO 9:1).[1]

-

Stir the suspension at room temperature for a specified period (e.g., 24-48 hours).

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with a small amount of fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading content by analyzing the supernatant using UV-Vis spectroscopy or by digesting the MOF and analyzing the drug content.

In Vitro Drug Release:

-

Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor environments, respectively).

-

Maintain the suspension at 37°C with constant stirring.

-

At predetermined time intervals, take aliquots of the release medium and replace with fresh medium.

-

Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy.

Visualizations

Workflow Diagrams

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

Caption: Experimental workflow for drug loading and in vitro release studies.

Caption: Workflow for the physicochemical characterization of the synthesized MOF.

References